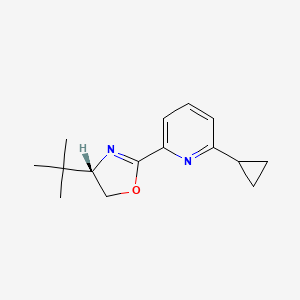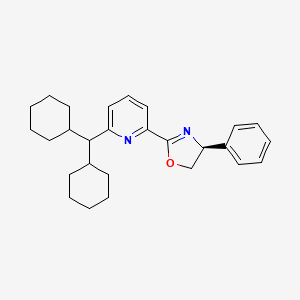
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C23H22ClN3. It belongs to the class of triazolium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a mesityl group and two phenyl groups attached to a triazolium ring, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride typically involves the reaction of mesityl chloride with 1,3-diphenyl-1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The general reaction scheme is as follows:
Starting Materials: Mesityl chloride and 1,3-diphenyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the purity and availability of mesityl chloride and 1,3-diphenyl-1H-1,2,4-triazole.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different triazolium derivatives.
Oxidation and Reduction: The triazolium ring can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Such as halides, thiolates, and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolium salts, oxidized or reduced triazolium derivatives, and metal-triazolium complexes.
Applications De Recherche Scientifique
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It is also employed in the synthesis of novel organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The triazolium ring can participate in electron transfer processes, influencing the activity of these targets. Additionally, the mesityl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-4H-1,2,4-triazol-1-ium chloride: Lacks the mesityl group, resulting in different chemical properties and applications.
4-Mesityl-1,2,4-triazol-1-ium chloride: Lacks the diphenyl groups, affecting its reactivity and biological activity.
1,3-Diphenyl-4H-1,2,4-triazol-1-ium bromide: Similar structure but with a bromide ion instead of chloride, leading to variations in reactivity and solubility.
Uniqueness
4-Mesityl-1,3-diphenyl-4H-1,2,4-triazol-1-ium chloride is unique due to the presence of both mesityl and diphenyl groups, which enhance its stability, reactivity, and potential applications in various fields. The combination of these groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for research and industrial use.
Propriétés
IUPAC Name |
1,3-diphenyl-4-(2,4,6-trimethylphenyl)-1,2,4-triazol-4-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N3.ClH/c1-17-14-18(2)22(19(3)15-17)25-16-26(21-12-8-5-9-13-21)24-23(25)20-10-6-4-7-11-20;/h4-16H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOCGJXWBCQHO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














